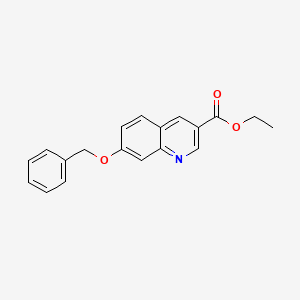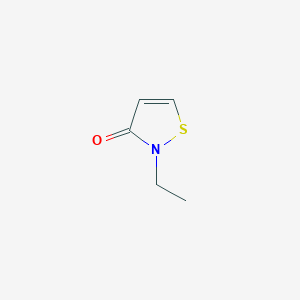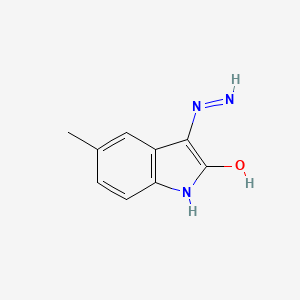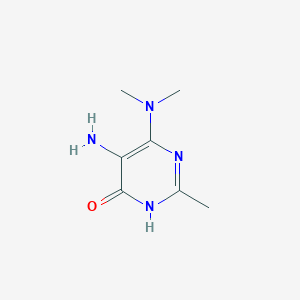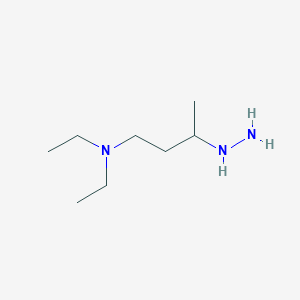
N,N-Diethyl-3-hydrazino-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-hydrazinylbutan-1-amine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group attached to a butan-1-amine backbone, with diethyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-hydrazinylbutan-1-amine typically involves the reaction of 3-bromobutan-1-amine with diethylhydrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the hydrazine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diethyl-3-hydrazinylbutan-1-amine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-3-hydrazinylbutan-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other hydrazine derivatives.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe for studying enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, N,N-Diethyl-3-hydrazinylbutan-1-amine can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-hydrazinylbutan-1-amine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the modification of their structure and function. This compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues.
Comparaison Avec Des Composés Similaires
N,N-Diethylhydrazine: Similar structure but lacks the butan-1-amine backbone.
3-Hydrazinylbutan-1-amine: Similar structure but lacks the diethyl groups.
N,N-Dimethyl-3-hydrazinylbutan-1-amine: Similar structure but with methyl groups instead of diethyl groups.
Uniqueness: N,N-Diethyl-3-hydrazinylbutan-1-amine is unique due to the presence of both diethyl groups and the butan-1-amine backbone. This combination of functional groups imparts specific reactivity and properties to the compound, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H21N3 |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
N,N-diethyl-3-hydrazinylbutan-1-amine |
InChI |
InChI=1S/C8H21N3/c1-4-11(5-2)7-6-8(3)10-9/h8,10H,4-7,9H2,1-3H3 |
Clé InChI |
OOJNFVJULHJJPM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


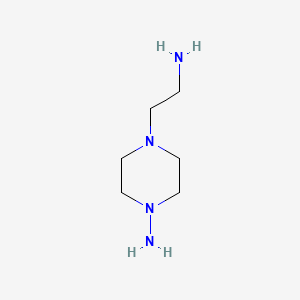
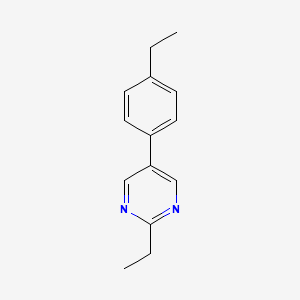
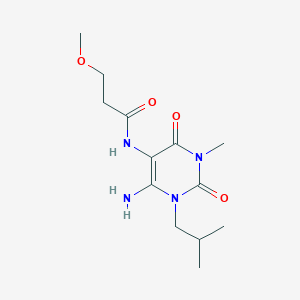



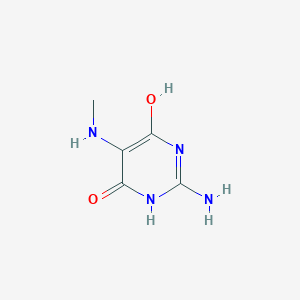
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
